(-)-Eseroline fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fumarate is an organic compound that is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle . It’s widely found in nature and has been used as a food additive .
Synthesis Analysis
Fumarate can be synthesized via various methods. One study discusses the formation of fumarate via trans-hydrogenation . The reaction involves the hydrogenation of an acetylene dicarboxylate precursor molecule using parahydrogen .
Molecular Structure Analysis
The electronic structure of fumarate has been studied using X-ray absorption spectroscopy and resonant inelastic X-ray scattering at the O K-edge . This study reveals differences in the electronic states and molecular orbitals of fumarate .
Chemical Reactions Analysis
Fumarate can undergo various chemical reactions. For instance, it can be converted into succinate in the TCA cycle . The reaction is relatively slow compared to the timescale on which the hyperpolarization relaxes back to thermal equilibrium .
Physical and Chemical Properties Analysis
Fumarate is a white solid with the formula HO2CCH=CHCO2H . It has a fruit-like taste and is used as a food additive . Its salts and esters are known as fumarates .
Mechanism of Action
Safety and Hazards
Fumarate compounds should be handled with care. For instance, dimethyl fumarate, a type of fumarate, can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It’s recommended to wear protective equipment and ensure adequate ventilation when handling such compounds .
Future Directions
While specific future directions for “(-)-Eseroline fumarate” are not available, research on fumarate and its derivatives continues to be an active area of study. For instance, one study discusses the role of fumarate hydratase, an enzyme that converts fumarate to malate in the TCA cycle, in cancer and potential therapeutic interventions .
Properties
IUPAC Name |
3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZRRADJWNBPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908718 |
Source
|
Record name | But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104015-29-4 |
Source
|
Record name | But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.